molecular formula C16H10N2O4 B14290395 4-Isocyanato-3-methylphenyl 4-isocyanatobenzoate CAS No. 121565-68-2

4-Isocyanato-3-methylphenyl 4-isocyanatobenzoate

Cat. No.: B14290395
CAS No.: 121565-68-2
M. Wt: 294.26 g/mol
InChI Key: MHNXKJPVFDHCPU-UHFFFAOYSA-N
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Description

4-Isocyanato-3-methylphenyl 4-isocyanatobenzoate is an organic compound that contains two isocyanate groups. Isocyanates are known for their high reactivity and are commonly used in the production of polyurethanes. This compound is particularly interesting due to its dual isocyanate functionality, which makes it a valuable building block in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Isocyanato-3-methylphenyl 4-isocyanatobenzoate can be synthesized through the phosgenation of corresponding amines. The general reaction involves treating the amine with phosgene (COCl₂) to form the isocyanate:

RNH2+COCl2RNCO+2HCl\text{RNH}_2 + \text{COCl}_2 \rightarrow \text{RNCO} + 2 \text{HCl} RNH2​+COCl2​→RNCO+2HCl

This reaction proceeds via the formation of a carbamoyl chloride intermediate. Due to the hazardous nature of phosgene, special precautions are required during the synthesis .

Industrial Production Methods

In industrial settings, the production of isocyanates often involves the use of phosgene in large-scale reactors with stringent safety measures. Alternative methods, such as the use of oxalyl chloride as a safer phosgene substitute, are also explored to mitigate risks .

Chemical Reactions Analysis

Types of Reactions

4-Isocyanato-3-methylphenyl 4-isocyanatobenzoate undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Isocyanato-3-methylphenyl 4-isocyanatobenzoate is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 4-Isocyanato-3-methylphenyl 4-isocyanatobenzoate involves its high reactivity towards nucleophiles. The isocyanate groups react with nucleophilic sites on other molecules, forming stable covalent bonds. This reactivity is exploited in the formation of polyurethanes and other polymers .

Properties

CAS No.

121565-68-2

Molecular Formula

C16H10N2O4

Molecular Weight

294.26 g/mol

IUPAC Name

(4-isocyanato-3-methylphenyl) 4-isocyanatobenzoate

InChI

InChI=1S/C16H10N2O4/c1-11-8-14(6-7-15(11)18-10-20)22-16(21)12-2-4-13(5-3-12)17-9-19/h2-8H,1H3

InChI Key

MHNXKJPVFDHCPU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC(=O)C2=CC=C(C=C2)N=C=O)N=C=O

Origin of Product

United States

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